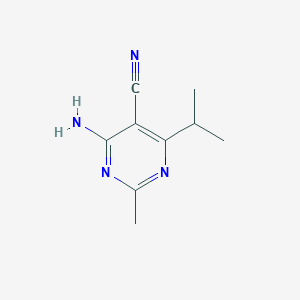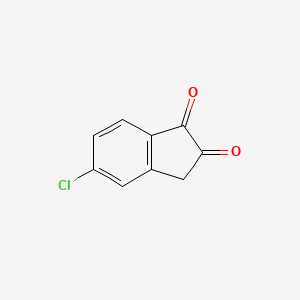
5-Chloro-1,2-indanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1,2-indanedione is a chemical compound belonging to the indanedione family. It is characterized by a chlorine atom attached to the indanedione structure, which consists of a fused benzene and cyclopentane ring with two ketone groups. This compound is of significant interest due to its applications in various scientific fields, including forensic science and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,2-indanedione typically involves the chlorination of 1,2-indanedione. One common method includes the reaction of 1,2-indanedione with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.
化学反応の分析
Types of Reactions: 5-Chloro-1,2-indanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
5-Chloro-1,2-indanedione has a wide range of applications in scientific research:
Forensic Science: It is used as a reagent for developing latent fingerprints on porous surfaces.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions due to its reactive nature.
Industrial Applications: It is employed in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-1,2-indanedione involves its reactivity with nucleophiles. In forensic applications, it reacts with amino acids in sweat to form colored products, which are visible under specific lighting conditions. The compound’s reactivity is attributed to the presence of the chlorine atom and the diketone structure, which makes it susceptible to nucleophilic attack .
類似化合物との比較
1,2-Indanedione: Lacks the chlorine atom but has similar reactivity and applications in fingerprint development.
5-Bromo-1,2-indanedione: Similar structure with a bromine atom instead of chlorine, used in similar applications but with different reactivity.
1,3-Indanedione: Different position of the ketone groups, used in various organic synthesis applications.
Uniqueness: 5-Chloro-1,2-indanedione is unique due to the presence of the chlorine atom, which enhances its reactivity and makes it particularly useful in forensic applications. Its ability to form stable, colored products with amino acids sets it apart from other indanedione derivatives .
特性
CAS番号 |
207554-23-2 |
|---|---|
分子式 |
C9H5ClO2 |
分子量 |
180.59 g/mol |
IUPAC名 |
5-chloro-3H-indene-1,2-dione |
InChI |
InChI=1S/C9H5ClO2/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3H,4H2 |
InChIキー |
SWHCHEDYHQTQNZ-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)Cl)C(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate](/img/structure/B13883436.png)
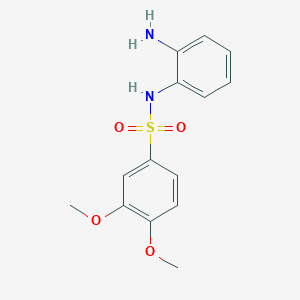
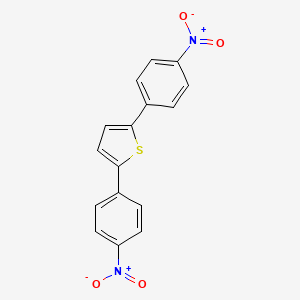


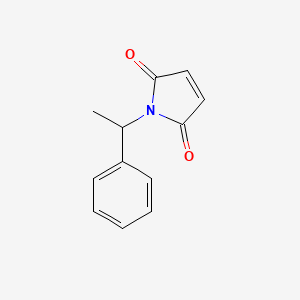
![2-(4-Methoxy-3-nitro-phenyl)-[1,3]dioxolane](/img/structure/B13883471.png)
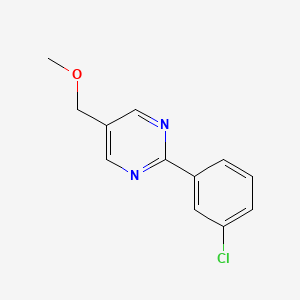
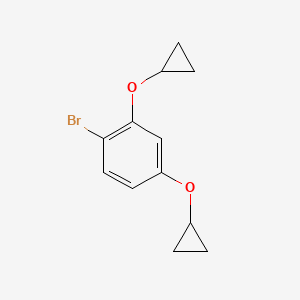
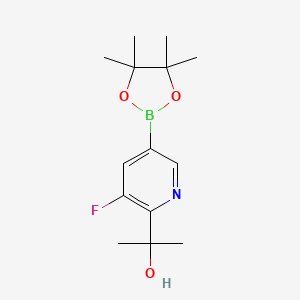
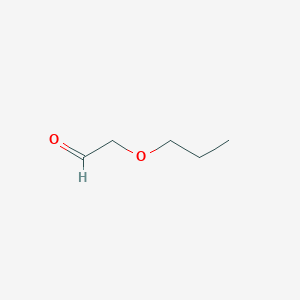

![[3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13883501.png)
